synthesis of zinc borohydride from zinc chloride and sodium borohydride
synthesis of zinc borohydride from zinc chloride and sodium borohydride
An in-depth guide on the synthesis of zinc borohydride (B1222165) from zinc chloride and sodium borohydride, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of prevalent synthetic methodologies, detailed experimental protocols, and key characterization data.
Introduction
Zinc borohydride, Zn(BH₄)₂, is a versatile and selective reducing agent with significant applications in organic synthesis. Its utility stems from the Lewis acidic nature of the zinc cation, which modulates the reactivity of the borohydride anion, enabling chemoselective reductions of various functional groups. This guide details the two primary methods for synthesizing zinc borohydride from the readily available precursors, zinc chloride (ZnCl₂) and sodium borohydride (NaBH₄): a solvent-based approach and a mechanochemical route.
Synthetic Methodologies
The reaction between zinc chloride and sodium borohydride proceeds via a double displacement reaction to yield zinc borohydride and sodium chloride as a byproduct.
Solvent-Based Synthesis
The solvent-based synthesis is a widely employed method that typically utilizes an ethereal solvent, such as tetrahydrofuran (B95107) (THF), to facilitate the reaction. In this heterogeneous reaction, the insoluble sodium borohydride reacts with the dissolved zinc chloride. The resulting zinc borohydride remains in solution while the sodium chloride byproduct precipitates.[1][2]
Mechanochemical Synthesis
Mechanochemical synthesis, or ball milling, offers a solvent-free, environmentally friendly alternative.[3] This high-energy milling process induces a solid-state reaction between zinc chloride and sodium borohydride, yielding a mixture of zinc borohydride and sodium chloride.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of zinc borohydride via solvent-based and mechanochemical methods.
Table 1: Solvent-Based Synthesis of Zinc Borohydride
| Parameter | Value | Reference |
| Solvent | Tetrahydrofuran (THF) | [1][2] |
| Reactant Ratio (ZnCl₂:NaBH₄) | 1 : 2.1 | [2][5] |
| Reaction Time | 72 hours | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Yield | Quantitative formation of Zn(BH₄)₂ in solution | [5] |
| Product Form | Solution in THF or solid mixture with NaCl after solvent evaporation | [2][5] |
Table 2: Mechanochemical Synthesis of Zinc Borohydride
| Parameter | Value | Reference |
| Reactant Ratio (ZnCl₂:NaBH₄) | Stoichiometric (1:2) | [4] |
| Milling Time | 30 minutes | [4] |
| Atmosphere | Argon | [4] |
| Yield | Quantitative formation | [4] |
| Product Form | Solid mixture with NaCl | [3][4] |
Experimental Protocols
Detailed Protocol for Solvent-Based Synthesis in THF
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
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Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Cannula or syringe for liquid transfer
Procedure:
-
Under an inert atmosphere, charge a dry round-bottom flask with anhydrous zinc chloride (1.0 equivalent).
-
Add sodium borohydride (2.1 equivalents) to the flask.
-
Add anhydrous THF via a cannula or syringe to achieve a desired concentration (e.g., 0.16 M based on ZnCl₂).[2]
-
Stir the resulting suspension vigorously at room temperature for 72 hours.[1][2]
-
After the reaction is complete, cease stirring and allow the white precipitate of sodium chloride to settle.
-
The clear supernatant solution of zinc borohydride in THF can be carefully transferred to another dry, inerted flask via a cannula for immediate use. The concentration of the solution can be determined by hydrolyzing an aliquot with acid and measuring the volume of hydrogen gas evolved.[5]
-
Alternatively, the solvent can be evaporated under reduced pressure to obtain zinc borohydride as a solid mixture with sodium chloride.[2]
Detailed Protocol for Mechanochemical Synthesis
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Borohydride (NaBH₄)
-
Planetary ball mill
-
Hardened steel or tungsten carbide milling vials and balls
-
Inert atmosphere glovebox
Procedure:
-
Inside an argon-filled glovebox, charge a milling vial with anhydrous zinc chloride (1.0 equivalent) and sodium borohydride (2.0 equivalents).
-
Add the milling balls to the vial. The ball-to-powder mass ratio can influence the reaction efficiency.
-
Seal the vial tightly and transfer it to the planetary ball mill.
-
Mill the mixture at a moderate to high speed for 30 minutes.[4]
-
After milling, return the vial to the glovebox before opening.
-
The resulting fine white powder is a mixture of zinc borohydride and sodium chloride and can be used directly for subsequent applications.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformation and the general experimental workflows for the synthesis of zinc borohydride.
